molecular formula C14H13ClN2O2 B5710654 2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide CAS No. 6574-86-3

2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide

Cat. No. B5710654
CAS RN: 6574-86-3
M. Wt: 276.72 g/mol
InChI Key: FUMJCADHPUSKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide, also known as pyridaben, is a pesticide that belongs to the class of pyridazinone compounds. Pyridaben is widely used in agriculture to control a variety of pests, including mites, aphids, and whiteflies.

Mechanism of Action

Pyridaben acts as a mitochondrial electron transport inhibitor, disrupting the production of ATP in the mitochondria of the target pests. This results in the death of the pests due to energy depletion.
Biochemical and Physiological Effects:
Pyridaben has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, including fish and crustaceans. Pyridaben has also been shown to have some negative effects on non-target insects, such as honeybees.

Advantages and Limitations for Lab Experiments

Pyridaben has several advantages for use in lab experiments. It is a highly effective pesticide, and its mode of action is well understood. However, 2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide can be expensive to use in large-scale experiments, and its toxicity to non-target organisms can make it difficult to use in certain situations.

Future Directions

There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide. One area of interest is the development of new formulations that are more effective against pests and less toxic to non-target organisms. Another area of interest is the study of this compound's potential use in combination with other pesticides to overcome resistance in target pests. Finally, there is a need for further research on the ecological impact of this compound and its potential effects on non-target organisms in the environment.

Synthesis Methods

Pyridaben can be synthesized using various methods, including the reaction of 4-chloro-3-methylphenol with pyridine-2-carboxylic acid, followed by the reaction with acetic anhydride. Another method involves the reaction of 4-chloro-3-methylphenol with 2-chloropyridine-3-carboxylic acid, followed by the reaction with acetic anhydride.

Scientific Research Applications

Pyridaben has been extensively studied for its pesticidal properties. It has been shown to be effective against a wide range of pests, including mites, aphids, and whiteflies. Pyridaben has also been studied for its potential use in controlling pests that have developed resistance to other pesticides.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-10-8-11(5-6-12(10)15)19-9-14(18)17-13-4-2-3-7-16-13/h2-8H,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMJCADHPUSKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984280
Record name 2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6574-86-3
Record name 2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.